1,3-十八烷基脲

描述

1,3-Dioctadecylurea is a synthetic compound that finds extensive applications in various scientific research endeavors . It is a white, odorless, and tasteless powder that exhibits solubility in organic solvents while remaining insoluble in water .

Synthesis Analysis

The synthesis of 1,3-Dioctadecylurea involves the reaction between stearic acid and urea under high temperature and pressure conditions .

Molecular Structure Analysis

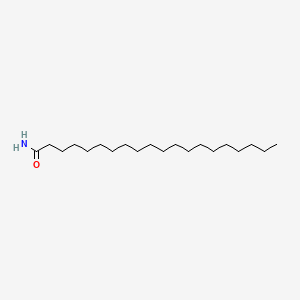

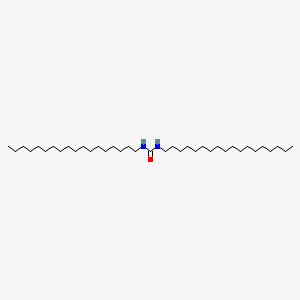

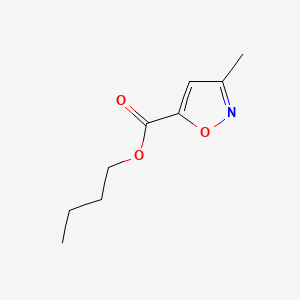

The molecular formula of 1,3-Dioctadecylurea is C37H76N2O, and its molecular weight is 565.01 . The linear formula is CH3(CH2)17NHCONH(CH2)17CH3 .

Chemical Reactions Analysis

1,3-Dioctadecylurea has proven to be versatile, serving as a surfactant, dispersant, and lubricant . It also participates in the synthesis of lipids and liposomes, making it valuable in drug delivery applications .

Physical And Chemical Properties Analysis

1,3-Dioctadecylurea is a white powder with a melting point of 110-112 °C (lit.) . It is soluble in organic solvents but insoluble in water .

科学研究应用

Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences

Application Summary

1,3-Dioctadecylurea is utilized in the development of drug delivery systems due to its ability to interact with lipid bilayers and alter their properties. This interaction is crucial for the creation of liposomes, which are vesicles that can encapsulate drugs and protect them until they reach their target site within the body .

Methods of Application

The compound is incorporated into the lipid bilayer during the formulation of liposomes. Parameters such as lipid composition, temperature, and hydration levels are carefully controlled to ensure the stability and efficacy of the liposomes .

Results and Outcomes

Liposomes containing 1,3-Dioctadecylurea have shown improved stability and controlled release of encapsulated drugs. This has led to enhanced bioavailability and reduced side effects in clinical applications .

Lipid Synthesis

Scientific Field

Biochemistry

Application Summary

1,3-Dioctadecylurea participates in the synthesis of lipids and liposomes, contributing to the study of lipid metabolism and the development of lipid-based drug delivery systems .

Methods of Application

It is used as a precursor in the chemical synthesis of complex lipids. The reaction conditions, such as solvent type and concentration, are optimized for maximum yield and purity .

Results and Outcomes

The synthesized lipids have been successfully used to create liposomes for drug delivery, demonstrating the compound’s versatility in lipid synthesis applications .

Cell Membrane Research

Scientific Field

Cell Biology

Application Summary

1,3-Dioctadecylurea is a model compound for investigating the behavior of long-chain fatty acid derivatives in biological systems, particularly their interaction with cell membranes .

Methods of Application

The compound is introduced to cell cultures to observe its effect on membrane fluidity and protein interactions. Techniques like fluorescence spectroscopy are used to monitor these changes .

Results and Outcomes

Studies have shown that 1,3-Dioctadecylurea can significantly alter membrane properties, affecting the function and signaling pathways of the cells .

Protein Interaction Studies

Scientific Field

Molecular Biology

Application Summary

1,3-Dioctadecylurea has demonstrated the ability to interact with proteins, influencing their conformation and function, which is essential for understanding protein behavior in biological systems .

Methods of Application

The compound is used in assays to study protein folding and stability. Parameters like temperature, pH, and ionic strength are varied to assess the impact on protein structure .

Results and Outcomes

The presence of 1,3-Dioctadecylurea has been linked to changes in protein stability and activity, providing insights into the role of fatty acid derivatives in protein function .

Surfactant Properties

Scientific Field

Chemical Engineering

Application Summary

As a surfactant, 1,3-Dioctadecylurea reduces surface tension, which is beneficial in various industrial processes, including the formulation of coatings and paints .

Methods of Application

It is added to formulations to improve the dispersion of pigments and enhance the final product’s homogeneity. The concentration is adjusted based on the desired surface tension reduction .

Results and Outcomes

Formulations with 1,3-Dioctadecylurea have shown improved spreadability and uniformity, leading to better quality coatings with enhanced visual and protective properties .

Dispersant Applications

Scientific Field

Material Science

Application Summary

1,3-Dioctadecylurea acts as a dispersant, stabilizing particles in suspension, which is critical in the production of inks, ceramics, and other composite materials .

Methods of Application

The compound is mixed with particulate matter to prevent aggregation. The effectiveness is measured by particle size analysis and the stability of the suspension over time .

Results and Outcomes

The use of 1,3-Dioctadecylurea has resulted in more stable suspensions with a reduced tendency for particle sedimentation, improving the quality and consistency of the final products .

Lubricant in Mechanical Systems

Scientific Field

Mechanical Engineering

Application Summary

1,3-Dioctadecylurea serves as a lubricant in mechanical systems, reducing friction between moving parts, which is essential for prolonging the lifespan of machinery and improving efficiency .

Methods of Application

The compound is applied directly to surfaces or incorporated into lubricating oils. The amount used is dependent on the specific requirements of the machinery and the type of movement (e.g., sliding, rolling) .

Results and Outcomes

The application of 1,3-Dioctadecylurea as a lubricant has resulted in a noticeable reduction in wear and tear of machine components, leading to lower maintenance costs and extended operational life .

Anticorrosive Agent

Scientific Field

Materials Science

Application Summary

1,3-Dioctadecylurea is used as an anticorrosive agent in protective coatings, particularly for metals, to prevent oxidation and degradation caused by environmental factors .

Methods of Application

It is incorporated into coatings or applied as a surface treatment. The concentration and method of application vary based on the material being protected and the expected environmental conditions .

Results and Outcomes

Coatings containing 1,3-Dioctadecylurea have shown enhanced resistance to corrosion, significantly increasing the durability and lifespan of the treated materials .

Analytical Chemistry Reagent

Scientific Field

Analytical Chemistry

Application Summary

In analytical chemistry, 1,3-Dioctadecylurea is used as a reagent for the detection and quantification of various chemical species due to its specific binding properties .

Methods of Application

The compound is used in titration and chromatography techniques. The precise conditions, such as reagent concentration and reaction time, are tailored to the analyte of interest .

Results and Outcomes

The use of 1,3-Dioctadecylurea in analytical procedures has enabled the accurate detection and measurement of trace amounts of substances, improving the sensitivity and specificity of the assays .

Thermal Insulation Material

Scientific Field

Thermal Engineering

Application Summary

1,3-Dioctadecylurea is explored as a thermal insulation material due to its ability to resist heat flow, contributing to energy conservation in buildings and industrial processes .

Methods of Application

The compound is integrated into insulation panels or foams. The thickness and density of the material are optimized for the desired level of thermal resistance .

Results and Outcomes

Insulation materials with 1,3-Dioctadecylurea have demonstrated improved thermal stability and insulation properties, leading to better temperature control and energy efficiency .

Flame Retardant Additive

Scientific Field

Fire Safety Engineering

Application Summary

1,3-Dioctadecylurea is investigated for its potential as a flame retardant additive in materials to reduce flammability and slow down the spread of fire .

Methods of Application

It is added to polymers and textiles during manufacturing. The effectiveness is evaluated by conducting flammability tests under controlled conditions .

Results and Outcomes

Materials treated with 1,3-Dioctadecylurea have shown a decrease in ignition propensity and a slower burn rate, enhancing fire safety measures .

Phase Change Material

Scientific Field

Energy Storage

Application Summary

1,3-Dioctadecylurea is utilized as a phase change material (PCM) for thermal energy storage systems, which is crucial for managing heat transfer in various applications .

Methods of Application

The compound is incorporated into PCMs to store and release thermal energy through its melting and solidification process. The melting point and latent heat are key parameters in this application .

Results and Outcomes

PCMs containing 1,3-Dioctadecylurea have been effective in stabilizing temperatures, showing promise in enhancing the efficiency of energy storage systems .

安全和危害

未来方向

While specific future directions for 1,3-Dioctadecylurea are not mentioned in the search results, the field of controlled drug delivery, which includes compounds like 1,3-Dioctadecylurea, faces challenges and future directions . These include the development of smart and stimuli-responsive delivery systems and intelligent biomaterials .

属性

IUPAC Name |

1,3-dioctadecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(40)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H2,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZVWUCYHOWWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H76N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960914 | |

| Record name | N,N'-Dioctadecylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioctadecylurea | |

CAS RN |

4051-66-5 | |

| Record name | N,N′-Dioctadecylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioctadecylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dioctadecylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioctadecylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOCTADECYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167726JT6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)